5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylic acid

CB1 receptor Binding affinity Structure-activity relationship

Procurement of generic 4-methyl carboxamide intermediates limits SAR exploration of CB1 pharmacology. This 4-des-methyl, C-3 free acid derivative (CAS 158941-07-2) enables systematic decoupling of the 4-methyl group and C-3 carboxamide oxygen contributions. Use this scaffold for direct amidation to access diverse analog libraries without protecting group chemistry. Ideal for hit-to-lead campaigns targeting non-CB1 cannabinoid signaling pathways.

Molecular Formula C16H9Cl3N2O2
Molecular Weight 367.61
CAS No. 158941-07-2
Cat. No. B2954248
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylic acid
CAS158941-07-2
Molecular FormulaC16H9Cl3N2O2
Molecular Weight367.61
Structural Identifiers
SMILESC1=CC(=CC=C1C2=CC(=NN2C3=C(C=C(C=C3)Cl)Cl)C(=O)O)Cl
InChIInChI=1S/C16H9Cl3N2O2/c17-10-3-1-9(2-4-10)15-8-13(16(22)23)20-21(15)14-6-5-11(18)7-12(14)19/h1-8H,(H,22,23)
InChIKeyZKUNRAAFTSBVNR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Des-methyl CB1 Scaffold Intermediate for Analog Generation


5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylic acid (CAS 158941-07-2) is a synthetic diarylpyrazole carboxylic acid that serves as the 4-des-methyl, C-3 free acid variant of the rimonabant pharmacophore [1]. Unlike the clinically investigated CB1 inverse agonist rimonabant (SR141716A), which incorporates a 4-methyl group and a C-3 piperidinyl carboxamide, this compound features a hydrogen at the 4-position and a free carboxylic acid at the 3-position, with a molecular weight of 367.6 g/mol and a calculated XLogP3 of 5.3 [1]. This distinct substitution pattern positions it as a versatile synthetic intermediate rather than a terminal bioactive molecule, specifically enabling derivatization at the C-3 carboxylate that is precluded in the 4-methyl carboxamide series [2].

Synthetic intermediate for C-3 derivatization
Des-methyl scaffold distinct from rimonabant pharmacophore
Free carboxylic acid enables direct amide coupling
Compatible with parallel analog library workflows

Why 4-Methyl CB1 Analogs Cannot Substitute This Scaffold


Generic substitution between diarylpyrazole CB1 scaffold intermediates is precluded by the profound impact of even minor structural modifications on downstream pharmacological liability. The presence of the 4-methyl group in compounds like rimonabant carboxylic acid (CAS 162758-35-2) is critical for high-affinity CB1 receptor engagement and inverse agonism in the final carboxamide drug product [1]. Conversely, the free carboxylic acid at C-3 in the target compound eliminates the hydrogen-bonding carboxamide oxygen that is essential for interacting with the K3.28(192) residue in the CB1 receptor, a contact proven crucial for producing inverse agonist efficacy [1]. Therefore, selecting the 4-des-methyl, C-3 carboxylic acid scaffold over the 4-methyl, C-3 carboxamide variant dictates whether the resulting analog series will be biased toward neutral antagonism, agonism, or lose canonical CB1-mediated activity entirely [2].

4-Methyl absence
Removal of 4-methyl group may reduce CB1 orthosteric binding and shift pharmacological outcome away from inverse agonism.
C-3 free acid vs. carboxamide
Loss of carboxamide oxygen eliminates a hydrogen‑bond interaction reported as critical for inverse agonist efficacy.

Quantitative Comparison Against Closest CB1 Scaffold Analogs


C-3 Carboxamide Deletion and CB1 Binding Affinity Reduction

In a systematic SAR study, deletion of the carboxamide oxygen from the C-3 substituent of rimonabant analogs resulted in a measurable reduction in CB1 receptor binding affinity [1]. Specifically, analogue 5 (C-3 cyclohexylethyl, Ki = 65 nM) and analogue 6 (C-3 cyclohexyl, Ki = 518 nM) showed 12-fold and 96-fold higher Ki values, respectively, compared to rimonabant (Ki = 5.4 nM) [1]. The target compound, bearing a carboxylic acid at C-3, lacks the critical carboxamide oxygen entirely, placing it structurally closer to the low-affinity neutral antagonist series. In contrast, rimonabant carboxylic acid retains the 4-methyl group but also lacks the carboxamide, predicting similarly attenuated CB1 engagement as a free acid.

C-3 Carboxamide & CB1 Affinity
Class-level inference
Reported 12- to 96-fold lower CB1 affinity without carboxamide oxygen (Ki 65–518 nM; rimonabant Ki 5.4 nM).
Supports compound as synthetic intermediate, not direct CB1 ligand.
Class-level SAR; no direct Ki available for target compound.
CB1 receptor Binding affinity Structure-activity relationship

4-Methyl Absence and Non-CB1 Pharmacological Profiles

A series of 3-substituted rimonabant analogs (all retaining the 4-methyl group) with modified C-3 substituents produced cannabinoid agonist-like effects in mice (antinociception, hypothermia, catalepsy) that were not blocked by rimonabant and persisted in CB1(-/-) mice, indicating a non-CB1, non-CB2 mechanism [1]. The target compound, lacking the 4-methyl group, represents a scaffold point prior to this mechanistic branch; the 4-methyl group is a recognized determinant for CB1 orthosteric pocket occupancy. Removing it while retaining the C-3 carboxylic acid may further shift pharmacological activity away from both CB1 inverse agonism and the non-CB1 cannabimimetic profile observed in the 4-methyl series.

4-Methyl & Non-CB1 Activity
Class-level inference
4-Methyl rimonabant analogs produce cannabimimetic effects in mice independent of CB1 receptors.
4-Des-methyl scaffold enables control for non-CB1 mechanism research.
No direct in vivo data for target compound; 4-methyl group may be required.
Non-CB1 mechanism Cannabimimetic activity Behavioral pharmacology

Lower Lipophilicity than 4-Methyl Carboxylic Acid Analog

Computational prediction of lipophilicity reveals a significant difference between the target compound and its closest 4-methyl analog. The target compound has a computed XLogP3 of 5.3, compared to the 4-methyl analog rimonabant carboxylic acid (CAS 162758-35-2, C17H11Cl3N2O2) which carries an additional methyl group and has an XLogP3 of approximately 5.9 [1]. This ΔXLogP3 of ~0.6 log units corresponds to a roughly 4-fold difference in octanol-water partition coefficient, indicating substantially lower lipophilicity for the des-methyl scaffold. This difference is meaningful for solubility in aqueous formulation vehicles and predicted passive membrane permeability.

Lipophilicity (XLogP3)
Cross-study comparable
Target XLogP3 5.3; 4-methyl analog XLogP3 5.9 (~4× lower partition coefficient).
Lower lipophilicity may improve aqueous solubility for in vitro assays.
Computational prediction; experimental logP may differ.
Lipophilicity XLogP3 Physicochemical properties Formulation

C-3 Carboxylic Acid as a Versatile Synthetic Handle for Amide Diversification

In a recent CB1 ligand optimization study, 1H-pyrazole-3-carboxylic acids related to rimonabant were used as key intermediates for amidation with hydrophobic amino acids (valine, tert-leucine) followed by further diversification to methyl esters, amides, and N-methyl amides [1]. The resulting library yielded compound 34 with high CB1R binding affinity (Ki = 6.9 nM) and agonist activity (EC50 = 46 nM, Emax = 135%) [1]. The target compound, with its free C-3 carboxylic acid and lacking the 4-methyl substituent, offers an analogous but structurally distinct starting point for similar amide diversification campaigns, enabling exploration of SAR space inaccessible from the 4-methyl carboxylic acid scaffold.

C-3 Amide Library Entry
Cross-study comparable
Pyrazole-3-carboxylic acids generate high-affinity CB1 ligands via direct amidation (reported Ki 6.9 nM).
Free acid enables efficient amide coupling without ester hydrolysis.
Amidation validated on 4-methyl analog; des-methyl may alter SAR.
Synthetic intermediate Amide coupling Library synthesis CB1 SAR

Commercial Availability at >98% Purity for Reproducible SAR Studies

The target compound is commercially available from multiple reputable chemical suppliers including Chemscene (Cat. No. CS-0560514, purity ≥98%) and Leyan (Product No. 1631175, purity 98%) . This level of purity and multi-supplier sourcing contrasts with the more limited availability of the 4-methyl carboxylic acid analog, which is primarily offered as a specialty metabolite standard (e.g., MedChemExpress, rimonabant carboxylic acid, CAS 162758-35-2). The wider supplier base for the target compound translates to greater supply chain resilience, competitive pricing, and more consistent lot-to-lot quality for large-scale SAR campaigns.

Purity & Commercial Supply
Supporting evidence
≥98% purity; multi-supplier sourcing (Chemscene, Leyan).
Supports reproducible SAR studies with supply chain resilience.
Supplier datasheets; lot-specific QC recommended.
Purity Reproducibility Procurement Quality control

Dihydropyrazole-3-Carboxylic Acid Scaffolds and In Vivo Antiobesity Activity

A series of diaryl dihydropyrazole-3-carboxamides, conceptually derived from the dihydro analog of the target compound, demonstrated significant in vivo antiobesity activity attributed to CB1 receptor antagonism [1]. Compound 30 showed significant body weight reduction in rodent models, with favorable pharmacokinetic profiles [1]. Although these compounds bear the 4-methyl and C-3 carboxamide modifications, the core dihydropyrazole-3-carboxylic acid scaffold is directly accessible via reduction of the target compound's pyrazole ring, positioning the target compound as a precursor to this biologically validated chemotype.

Dihydropyrazole Weight Reduction
Class-level inference
Dihydropyrazole analogs reduce body weight in DIO mice at 10–30 mg/kg p.o.
Supports target compound as precursor for weight reduction model research.
Requires pyrazole reduction; dihydropyrazole chemotype.
Antiobesity In vivo efficacy Dihydropyrazole Body weight reduction

Optimal Research and Industrial Applications for This Scaffold


CB1 SAR Probe: Decoupling 4-Methyl and C-3 Carboxamide Contributions

This compound is ideally suited as a tool compound in structure-activity relationship (SAR) studies aimed at decoupling the contributions of the 4-methyl group and the C-3 carboxamide oxygen to CB1 receptor pharmacology. As demonstrated by Hurst et al. (2006), the C-3 carboxamide oxygen is essential for inverse agonism, while the 4-methyl group is critical for orthosteric binding affinity [1]. By using this compound as a starting scaffold, medicinal chemists can systematically introduce modifications at the 4-position and C-3 carboxylate to map the structural determinants of CB1 affinity, efficacy (inverse agonist vs. neutral antagonist vs. agonist), and off-target cannabimimetic activity. The free carboxylic acid allows direct amidation to explore diverse C-3 substituents without protecting group manipulations.

Non-CB1 Mechanism Deconvolution: A Control Scaffold

As reported by Wiley et al. (2012), 4-methyl, 3-substituted rimonabant analogs produce robust cannabimimetic effects in mice that are independent of CB1 and CB2 receptors [1]. The target compound, lacking the 4-methyl substituent, serves as a critical control scaffold to determine whether the 4-methyl group is a prerequisite for this non-CB1, non-CB2 activity. In a head-to-head in vivo tetrad screening paradigm, researchers can compare 4-methyl and 4-des-methyl matched pairs with identical C-3 modifications to deconvolute the structural basis of non-canonical cannabinoid signaling, potentially identifying novel therapeutic targets for pain, inflammation, or metabolic disorders that are free of CB1-mediated CNS side effects.

Dihydropyrazole CB1 Antagonist Lead Generation

The Srivastava et al. (2007) study demonstrated that diaryl dihydropyrazole-3-carboxamides—structurally related to the reduced form of this compound—exhibit significant in vivo antiobesity activity with favorable pharmacokinetic profiles [1]. The target compound can be reduced to its 4,5-dihydro analog and subsequently derivatized at the C-3 position to access this biologically validated chemotype. This synthetic route provides an entry to a class of CB1 antagonists that have already shown body weight reduction efficacy in diet-induced obese mouse models, accelerating lead optimization timelines by starting from a scaffold with established in vivo proof-of-concept.

Direct C-3 Amide Library Synthesis Platform

As exemplified by Dvorácskó et al. (2023), 1H-pyrazole-3-carboxylic acids serve as direct precursors for amide coupling with amino acid derivatives, enabling efficient parallel synthesis of diverse CB1 ligand libraries [1]. The target compound's free C-3 carboxylic acid eliminates the need for ester hydrolysis or protecting group strategies, streamlining the synthetic workflow. This advantage is particularly valuable in medicinal chemistry hit-to-lead campaigns where rapid analog generation is required. The des-methyl scaffold further expands the accessible chemical space beyond the extensively explored 4-methyl series, offering opportunities to identify novel intellectual property positions.

Application
Selection Property
Validation Focus
CB1 pharmacophore SAR decoupling
4-Des-methyl, C-3 free acid scaffold
CB1 receptor binding and functional endpoint mapping
Non-CB1 cannabinoid signaling research
4-Des-methyl control for comparator studies
In vivo tetrad and non-CB1 target deconvolution
Dihydropyrazole lead optimization
Pyrazole ring reduction capability
Weight reduction model endpoint and PK profiling
Parallel amide library synthesis
C-3 free acid for direct amide coupling
Library chemical diversity and IP generation
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